
NNC-0640
Descripción general
Descripción
Métodos De Preparación
La síntesis de NNC0640 implica varios pasos, incluida la formación de un anillo de tetrazol y la incorporación de varios grupos funcionales. La ruta sintética generalmente comienza con la preparación de compuestos intermedios, seguida de la formación del producto final a través de una serie de reacciones químicas. Las condiciones de reacción a menudo implican el uso de solventes como dimetilsulfóxido y reactivos como el cloruro de hidrógeno .
Análisis De Reacciones Químicas
NNC0640 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.
Sustitución: NNC0640 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. .
Aplicaciones Científicas De Investigación
NNC0640 se utiliza ampliamente en la investigación científica por su capacidad para modular los receptores de glucagón y los receptores del péptido 1 similar al glucagón. Sus aplicaciones incluyen:
Química: Estudiar las propiedades químicas y las reacciones de los moduladores alostéricos.
Biología: Investigar el papel de los receptores de glucagón y los receptores del péptido 1 similar al glucagón en la señalización celular y el metabolismo.
Medicina: Explorar posibles aplicaciones terapéuticas para afecciones como la diabetes tipo 2 mediante la modulación de estos receptores.
Industria: Desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los receptores de glucagón y los receptores del péptido 1 similar al glucagón
Mecanismo De Acción
NNC0640 ejerce sus efectos uniéndose a la superficie externa del dominio transmembrana de los receptores de glucagón y los receptores del péptido 1 similar al glucagón. Esta unión inhibe la acumulación de monofosfato de adenosina cíclico mediada por el péptido 1 similar al glucagón, modulando así la actividad de estos receptores. Los objetivos moleculares involucrados incluyen residuos específicos de aminoácidos en el bolsillo de unión del receptor .
Comparación Con Compuestos Similares
NNC0640 es similar a otros moduladores alostéricos negativos como PF-06372222 y MK-0893. Es único en su afinidad de unión específica y los sitios receptores específicos que ataca. Los compuestos similares incluyen:
PF-06372222: Otro modulador alostérico negativo de los receptores de glucagón.
MK-0893: Un modulador con un bolsillo de unión similar pero características estructurales diferentes
Actividad Biológica
NNC-0640 is a notable compound classified as a negative allosteric modulator (NAM) of both glucagon and glucagon-like peptide-1 (GLP-1) receptors. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.
Chemical Profile
- Chemical Name : 4-[[(4-Cyclohexylphenyl)[[[3-(methylsulfonyl)phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-ylbenzamide
- CAS Number : 307986-98-7
- Purity : ≥98%
- pKi Value : 7.4 for glucagon receptors, indicating high binding affinity .
This compound operates primarily by binding to an allosteric site on the glucagon receptor (GCGR), which alters receptor conformation and inhibits its activation by glucagon. This mechanism is critical for regulating blood glucose levels, as GCGR activation typically leads to increased cAMP production via Gs protein coupling .
Binding Dynamics
The binding dynamics of this compound have been characterized using various structural biology techniques, including X-ray crystallography and molecular dynamics simulations. The compound stabilizes specific conformational states of the receptor, preventing the outward movement of transmembrane helix 6 (TM6), which is essential for receptor activation .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits GLP-1-mediated cAMP accumulation, showcasing its potential in modulating signaling pathways associated with glucose metabolism .
Case Studies and Research Findings
-
Adverse Drug Reaction (ADR) Risk Analysis :
A study explored the signaling profiles of various GLP-1R modulators, including this compound. The findings suggested that different drugs engaging the same target can exhibit distinct signaling fingerprints, which may correlate with ADR risks . -
Allosteric Modulation Studies :
Research indicated that this compound and other NAMs bind to a common extrahelical binding pocket near TM5–TM7, inhibiting Gs protein pathway activation. This highlights the potential for fine-tuning drug development aimed at minimizing side effects while maximizing therapeutic efficacy . -
Structural Insights :
Structural studies have shown that this compound interacts with specific residues in the receptor's transmembrane domain, forming critical hydrogen bonds that stabilize its inactive state .
Comparative Activity Table
Compound | Type | pKi (nM) | Mechanism of Action | Therapeutic Potential |
---|---|---|---|---|
This compound | Negative Allosteric Modulator | 39.8 | Inhibits GCGR activation | Diabetes management |
PF-06372222 | Negative Allosteric Modulator | TBD | Similar to this compound | Diabetes management |
Semaglutide | Agonist | TBD | Activates GLP-1R | Diabetes and weight loss |
Q & A
Basic Research Questions
Q. How can researchers formulate testable hypotheses for studying NNC-0640’s mechanism of action?
- Methodological Answer : Begin by conducting a systematic literature review to identify gaps in understanding this compound’s molecular targets. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses . For example, a hypothesis might focus on this compound’s interaction with a specific receptor, comparing its binding affinity to existing ligands. Ensure hypotheses are falsifiable, such as: “this compound inhibits Receptor X with higher specificity than Compound Y under physiological pH conditions.” .
Q. What are the best practices for designing in vivo studies to evaluate this compound’s efficacy?
- Methodological Answer : Define clear dependent variables (e.g., biomarker levels, survival rates) and independent variables (e.g., dosage, administration route). Use randomized control trials (RCTs) with stratified animal models to account for genetic variability. Include positive and negative controls (e.g., placebo groups, known agonists/antagonists) to validate results . Power analysis should determine sample sizes to ensure statistical significance .
Q. How should researchers address variability in this compound’s pharmacokinetic data across studies?
- Methodological Answer : Conduct a meta-analysis to identify confounding factors (e.g., assay sensitivity, solvent compatibility). Use Bland-Altman plots or coefficient of variation (CV) analysis to quantify variability. Replicate experiments under standardized conditions (e.g., ISO guidelines for lab practices) and report raw data with confidence intervals .
Advanced Research Questions
Q. How can contradictory findings about this compound’s off-target effects be resolved?
- Methodological Answer : Apply principal contradiction analysis to identify the dominant factor driving discrepancies (e.g., assay type, cell line origin). For instance, if fluorescence-based assays show off-target binding but SPR (Surface Plasmon Resonance) does not, investigate interference from fluorescent tags . Validate findings using orthogonal methods (e.g., cryo-EM for structural insights) and publish negative results to reduce publication bias .
Q. What advanced methodologies are suitable for integrating multi-omics data in this compound research?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using systems biology tools like STRING DB or Cytoscape to map this compound’s pathway interactions. Employ machine learning (e.g., Random Forest) to prioritize key nodes in regulatory networks. Validate predictions with CRISPR-Cas9 knockouts or siRNA silencing .
Q. How can researchers optimize experimental parameters for this compound’s stability in long-term studies?
- Methodological Answer : Use Design of Experiments (DoE) to test factors like temperature, pH, and excipients. Apply accelerated stability testing (e.g., Arrhenius model) to predict degradation kinetics. Characterize degradation products via HPLC-MS and correlate with bioactivity loss. Pre-register protocols on platforms like Open Science Framework to enhance reproducibility .
Q. What strategies are effective for reconciling in vitro and in vivo efficacy disparities for this compound?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions (e.g., protein binding, hepatic metabolism). Validate with microdialysis or PET imaging to measure tissue-specific concentrations. Use organ-on-chip models to bridge the gap between cell cultures and whole organisms .
Q. Methodological and Theoretical Considerations
Q. How should researchers structure a grant proposal for this compound studies to meet NSF/NIH standards?
- Methodological Answer : Align aims with NSF’s Intellectual Merit and Broader Impacts criteria. Include a detailed experimental flowchart, Gantt chart for timelines, and budget justification for reagents/equipment. Preemptively address ethical considerations (e.g., animal welfare protocols) and data-sharing plans (e.g., deposition in PubChem or ChEMBL) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?
- Methodological Answer : Fit data to Hill-Langmuir equations using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with bootstrapping for error estimation. For skewed distributions, use non-parametric tests like Wilcoxon signed-rank. Report effect sizes (e.g., Cohen’s d) instead of relying solely on p-values .
Q. How can theoretical modeling improve the understanding of this compound’s binding kinetics?
- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding modes and residence times. Compare with experimental SPR or ITC (Isothermal Titration Calorimetry) data. Use free-energy perturbation (FEP) to estimate ΔΔG values for mutagenesis studies .
Propiedades
IUPAC Name |
4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKULJUDJWTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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